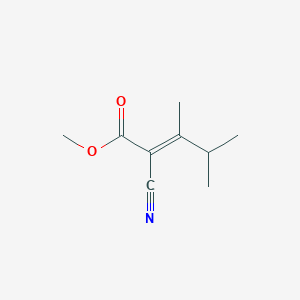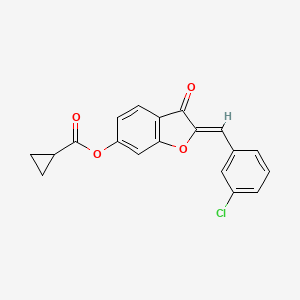![molecular formula C13H13ClN2O3S2 B2613520 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396874-36-4](/img/structure/B2613520.png)
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Prajapati and Thakur (2014) demonstrated the synthesis and antimicrobial evaluation of novel azetidinones, a class of compounds to which 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole belongs. The research focused on the facile condensation and cyclocondensation reactions leading to the formation of azetidin-2-one derivatives, which were then evaluated for their antibacterial and antifungal activities. This study highlights the potential use of such compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Pharmacological Activities
Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their subsequent pharmacological evaluation. This research underscores the efficiency and rapidity of microwave-assisted synthesis in producing compounds with significant antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Anticancer and Antimicrobial Potential
A study by Hussein et al. (2020) on fluorene-based thiazolidinone and azetidinone analogues revealed their remarkable anticancer and antimicrobial potential, especially against multidrug-resistant strains. The compounds showed significant activity against human lung and breast carcinoma cell lines, compared to the reference drug Taxol. This indicates the therapeutic potential of such compounds in treating cancer and infections resistant to conventional drugs (Hussein et al., 2020).
Corrosion Inhibition
Yadav, Sharma, and Kumar (2015) investigated the role of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. The study found that compounds like this compound could effectively prevent corrosion, suggesting their utility in protecting industrial metals from acid-induced degradation (Yadav, Sharma, & Kumar, 2015).
Mécanisme D'action
Target of action
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its functional groups. Some thiazole derivatives work by inhibiting certain enzymes, interacting with various cellular targets, or disrupting critical biological pathways
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific biological activity. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular metabolism
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical properties
Result of action
The result of action of thiazole derivatives can include a variety of cellular and molecular effects, depending on their specific biological activity
Action environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors can include pH, temperature, presence of other compounds, and more
Analyse Biochimique
Biochemical Properties
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular metabolism, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and identifying potential therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
4-chloro-2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-10-2-1-3-11-12(10)15-13(20-11)19-8-6-16(7-8)21(17,18)9-4-5-9/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOGDMYIIHSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)
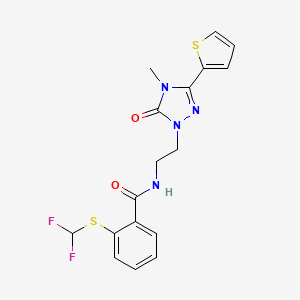
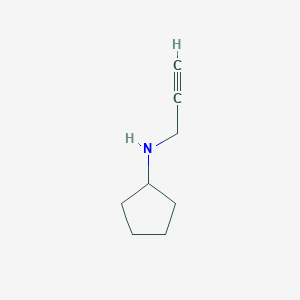
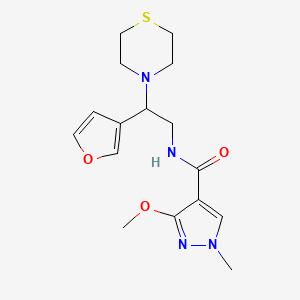
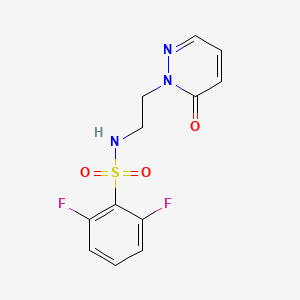
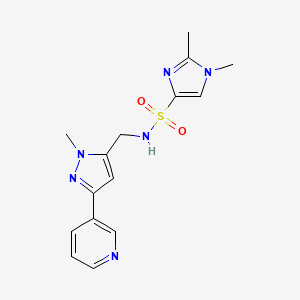

![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)
![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
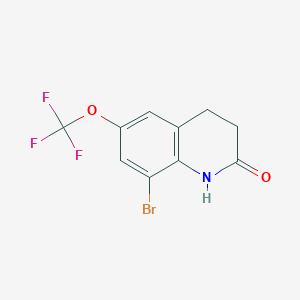
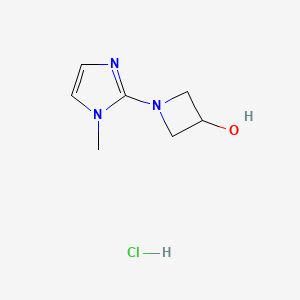
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)
